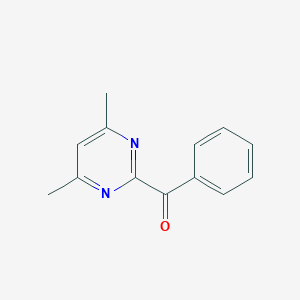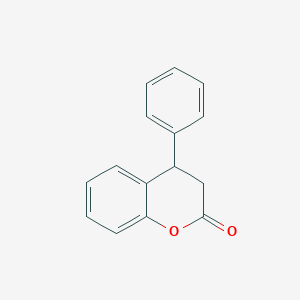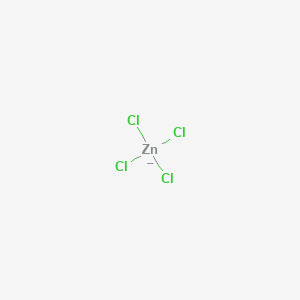
Podocarpa-8,11,13-trien-12-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Podocarpa-8,11,13-trien-12-OL is a natural compound found in the bark of Podocarpus nagi, a coniferous tree species native to East Asia. This compound has gained significant attention in recent years due to its potential therapeutic properties. In
Wirkmechanismus
The mechanism of action of Podocarpa-8,11,13-trien-12-OL is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6.
Biochemische Und Physiologische Effekte
Podocarpa-8,11,13-trien-12-OL has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the replication of several viruses, including influenza A virus and herpes simplex virus. In addition, Podocarpa-8,11,13-trien-12-OL has been shown to reduce inflammation and oxidative stress, promote the proliferation and migration of cells involved in wound healing, and protect neurons from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Podocarpa-8,11,13-trien-12-OL in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. However, its complex synthesis method and limited availability can be a limitation for researchers.
Zukünftige Richtungen
There are several future directions for the study of Podocarpa-8,11,13-trien-12-OL. One area of research is the development of more efficient synthesis methods to increase the availability of the compound for research purposes. Another area of research is the investigation of the compound's potential therapeutic applications in various diseases, including cancer, viral infections, and neurodegenerative disorders. Additionally, the elucidation of the compound's mechanism of action and its interaction with various signaling pathways could lead to the development of more targeted therapies.
In conclusion, Podocarpa-8,11,13-trien-12-OL is a natural compound with potential therapeutic properties. Its complex synthesis method and limited availability can be a limitation for researchers, but its natural origin makes it a potentially safer alternative to synthetic compounds. Future research on the compound's therapeutic applications, mechanism of action, and interaction with signaling pathways could lead to the development of more targeted therapies.
Synthesemethoden
The synthesis of Podocarpa-8,11,13-trien-12-OL is a complex process that involves the extraction of the compound from the bark of Podocarpus nagi. The bark is first dried and then extracted with a solvent, such as ethanol or methanol. The extract is then purified using various chromatographic techniques, such as column chromatography, preparative TLC, or HPLC. The final product is obtained as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
Podocarpa-8,11,13-trien-12-OL has been the subject of numerous studies due to its potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral activities. It has also been found to have neuroprotective properties and to promote wound healing.
Eigenschaften
CAS-Nummer |
15340-76-8 |
|---|---|
Produktname |
Podocarpa-8,11,13-trien-12-OL |
Molekularformel |
C4H8NNaO2 |
Molekulargewicht |
244.37 g/mol |
IUPAC-Name |
4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol |
InChI |
InChI=1S/C17H24O/c1-16(2)9-4-10-17(3)14-11-13(18)7-5-12(14)6-8-15(16)17/h5,7,11,15,18H,4,6,8-10H2,1-3H3 |
InChI-Schlüssel |
DVRNZIIXOYTWET-UHFFFAOYSA-N |
SMILES |
CC1(CCCC2(C1CCC3=C2C=C(C=C3)O)C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC3=C2C=C(C=C3)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1'-Phenylspiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B231095.png)


![6-Methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B231110.png)
![8-nitro-6H-benzo[c]chromen-6-one](/img/structure/B231113.png)

